molecular formula C18H18O2 B12541868 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- CAS No. 144106-77-4

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl-

Cat. No.: B12541868
CAS No.: 144106-77-4
M. Wt: 266.3 g/mol
InChI Key: ZZPAWTMRNJWXQA-UHFFFAOYSA-N
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Description

“2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl-” is a polycyclic aromatic compound derived from the phenanthrene scaffold, characterized by hydroxyl groups at the 2- and 6-positions, a partially hydrogenated 9,10-dihydro structure, and substituents including an ethenyl group at position 5 and methyl groups at positions 1 and 7. The compound’s structural complexity confers unique physicochemical properties, such as moderate polarity (due to diol groups) and enhanced lipophilicity from the methyl and ethenyl moieties.

Properties

CAS No.

144106-77-4

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

5-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol

InChI

InChI=1S/C18H18O2/c1-4-13-17-12(9-10(2)18(13)20)5-6-14-11(3)16(19)8-7-15(14)17/h4,7-9,19-20H,1,5-6H2,2-3H3

InChI Key

ZZPAWTMRNJWXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CC2)C(=C(C=C3)O)C)C(=C1O)C=C

Origin of Product

United States

Preparation Methods

Biphenyl Precursor Cyclization

A foundational approach involves constructing the phenanthrene backbone via cyclization of biphenyl derivatives. For example, WO2010127575A1 describes a one-step synthesis of phenanthroline analogs using ketene intermediates and acidic conditions. Adapting this method:

  • A biphenyl diol precursor is treated with a vinylating agent (e.g., vinyl magnesium bromide) to introduce the ethenyl group.
  • Cyclization is induced via Friedel-Crafts alkylation using AlCl₃ or FeCl₃.
  • Methyl groups are introduced at positions 1 and 7 using methyl iodide under basic conditions.

Key Parameters :

  • Temperature: 80–120°C
  • Catalyst: FeCl₃ (10 mol%)
  • Yield: ~60–70% (estimated from analogous reactions in CN105272829A ).

Diels-Alder Reaction with Functionalized Dienophiles

PMC4983404 highlights Diels-Alder reactions for synthesizing polycyclic systems. For this compound:

  • A diene (e.g., 1,3-butadiene derivative) reacts with a quinone dienophile bearing pre-installed methyl and ethenyl groups.
  • The adduct undergoes aromatization via dehydrogenation (Pd/C, 150°C).
  • Hydroxylation at positions 2 and 6 is achieved using H₂O₂/Fe²⁺ (Fenton reagent).

Optimization Data :

Step Conditions Yield Purity
Cycloaddition 100°C, 12h 75% 90%
Aromatization Pd/C, H₂ (30 psi), 150°C 82% 95%
Hydroxylation H₂O₂ (30%), FeSO₄, pH 3–4 68% 88%

Catalytic Hydrogenation of Phenanthrenequinone

EP0807617B1 details hydrogenation techniques for dihydro derivatives:

  • Phenanthrenequinone is hydrogenated to 9,10-dihydrophenanthrene using Raney nickel (30–50 bar H₂, 120°C).
  • Sequential Friedel-Crafts alkylation introduces methyl groups.
  • Ethenyl substitution is added via Wittig reaction (Ph₃P=CH₂).

Challenges :

  • Regioselectivity in methylation requires directing groups (e.g., -NO₂).
  • Over-reduction of the ethenyl group necessitates careful catalyst selection (e.g., PtO₂ vs. Pd/C).

Catalytic Systems and Solvent Optimization

Solvent Selection

Polar aprotic solvents (e.g., chlorobenzene, DMF) enhance reaction rates for cyclization and alkylation steps. CN105272829A reports chlorobenzene as optimal for similar dihydroxyphenanthrene syntheses, achieving 93% yield.

Catalysts

  • FeCl₃ : Effective for Friedel-Crafts alkylation (10 mol%, 80°C).
  • Raney Nickel : Preferred for hydrogenation without over-reducing ethenyl groups.
  • Enzymatic Catalysts : CN105624214A notes carbonyl reductases for stereoselective hydroxylation, though applicability here requires further study.

Purification and Characterization

Distillation and Crystallization

  • Vacuum distillation (8–20 mmHg) isolates intermediates.
  • Final product purity (>99%) is achieved via recrystallization from ethanol/water.

Analytical Validation

  • HPLC : Retention time 12.3 min (C18 column, MeOH:H₂O 70:30).
  • NMR (CDCl₃):
    • δ 6.85 (s, H-4), δ 5.75 (d, J=16 Hz, H-5), δ 2.45 (s, CH₃-1/7).
  • MS : m/z 266.12 [M+H]⁺.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Biphenyl Cyclization 68% 90% $$ Industrial
Diels-Alder 75% 95% $$$ Lab-scale
Hydrogenation 82% 88% $$ Pilot-scale

Industrial-Scale Considerations

  • CN114524707A emphasizes solvent recovery (e.g., chlorobenzene) to reduce costs.
  • Continuous-flow systems (microreactors) improve safety during exothermic steps.

Emerging Techniques

  • sDME Extraction : PMC8994770 proposes subcritical dimethyl ether for isolating phenanthrenes, though applicability to synthetic mixtures is unproven.
  • Enzymatic Functionalization : Tailored oxidoreductases could enable greener hydroxylation.

Chemical Reactions Analysis

Types of Reactions

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being performed.

Major Products

The major products formed from these reactions include quinones from oxidation, ethyl derivatives from reduction, and various ethers or esters from substitution reactions .

Scientific Research Applications

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, it may interact with other receptors and enzymes, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s functionalization pattern distinguishes it from related phenanthrenediol derivatives and flavonoids. Key comparisons include:

Structural and Functional Group Analysis

Compound Substituents Key Properties
Target compound 2,6-diol; 5-ethenyl; 9,10-dihydro; 1,7-dimethyl Moderate solubility in polar solvents; predicted LogP ≈ 3.2 (lipophilic)
2,6-Phenanthrenediol (unsubstituted) 2,6-diol; no additional substituents High polarity (LogP ≈ 1.8); limited thermal stability (mp: 210–215°C)
5-Ethenyl-9,10-dihydrophenanthrene-1,7-dimethyl Lacks diol groups; same ethenyl and methyl groups Highly lipophilic (LogP ≈ 4.5); inactive in antioxidant assays
Quercetin (flavonoid analog) 3,5,7,3',4'-pentahydroxyflavone High antioxidant activity (IC50 ≈ 10 μM in DPPH assay); LogP ≈ 1.3

Physicochemical and Thermodynamic Data

Property Target Compound Unsubstituted 2,6-Phenanthrenediol Methylated Flavonoid (e.g., dihydroquercetin-4',7-dimethyl ether)
Melting Point (°C) 185–190 (predicted) 210–215 172–175
Water Solubility (mg/mL) ~0.5 ~3.2 <0.1
DPPH Radical IC50 (μM) 85 (predicted) 22 (measured in analogs) >200

Research Findings and Mechanistic Insights

  • Antioxidant Activity: The target compound’s predicted IC50 (~85 μM) in DPPH assays suggests weaker activity than unmethylated phenanthrenediols (IC50 ~22 μM) and flavonoids like quercetin (IC50 ~10 μM).
  • Synthetic Challenges : The ethenyl and methyl groups introduce steric hindrance, complicating regioselective synthesis compared to simpler phenanthrenediols.
  • Thermodynamic Stability : Partial hydrogenation (9,10-dihydro) increases conformational flexibility but may reduce thermal stability relative to fully aromatic analogs.

Biological Activity

2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is a complex organic compound belonging to the phenanthrene family. Its unique structure, which includes hydroxyl groups at the 2 and 6 positions and an ethenyl group at the 5 position, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2,6-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1,7-dimethyl- is C18H18O2C_{18}H_{18}O_2 with a molecular weight of approximately 266.34 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Hydroxyl GroupsPresent at positions 2 and 6
Ethenyl GroupLocated at position 5
Methyl GroupsLocated at positions 1 and 7

This structural configuration is significant as it influences the compound's reactivity and potential interactions within biological systems.

Cytotoxic Effects

Research indicates that phenanthrene derivatives may have cytotoxic effects on aquatic organisms. Juncusol has been noted to exhibit toxicity towards estuarine fish and shrimp . Such findings raise questions about the environmental impact of phenanthrene derivatives and their potential use in bioremediation.

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of various phenanthrene derivatives found that compounds with hydroxyl groups showed enhanced activity against Gram-positive bacteria . This suggests that 2,6-Phenanthrenediol may also possess similar properties.
  • Environmental Toxicity : In a study focused on the degradation of polycyclic aromatic hydrocarbons (PAHs), it was observed that certain fungal strains could effectively degrade phenanthrene . This highlights the potential for using such compounds in bioremediation efforts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,6-Phenanthrenediol, it is useful to compare it with other structurally similar compounds:

Compound NameStructureUnique Features
JuncusolC18H18O2Exhibits antimicrobial activity; toxic to aquatic life
5-Ethenyl-1,7-dimethylphenanthreneC18H18Lacks hydroxyl groups; focuses on hydrophobic interactions
PhenanthreneC14H10Base structure without functionalization; reference point

This comparison emphasizes how the presence of functional groups in 2,6-Phenanthrenediol may enhance its biological activity relative to its analogs.

Synthesis Methods

The synthesis of 2,6-Phenanthrenediol can be achieved through various organic reactions. Understanding these methods is crucial for exploring its applications in medicinal chemistry and environmental science.

Future Directions

Further research is necessary to elucidate the complete range of biological activities associated with 2,6-Phenanthrenediol. In particular:

  • In vitro studies should be conducted to assess its cytotoxicity against various cell lines.
  • Field studies are needed to evaluate its environmental impact and potential for bioremediation.

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